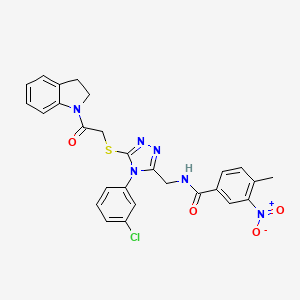

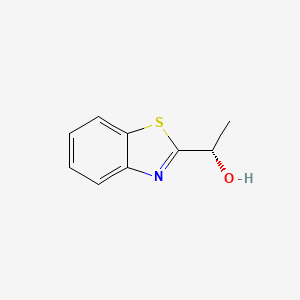

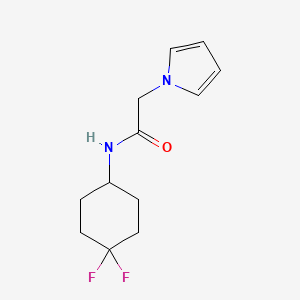

![molecular formula C19H11Cl2N3O2S B2498930 5-({[(3,4-Dichlorobenzoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole CAS No. 338404-86-7](/img/structure/B2498930.png)

5-({[(3,4-Dichlorobenzoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to "5-({[(3,4-Dichlorobenzoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole" often involves multi-step organic reactions that can include cyclization, condensation, and substitution reactions. For example, derivatives of imidazo[2,1-b]thiazoles can be synthesized via a mixed benzoin-imidazothione route, which involves the formation of a key intermediate that undergoes further chemical transformations to yield the desired compound (Lantos et al., 1984). The structural assignments of these compounds are confirmed through spectral methods and, in some cases, X-ray crystallography (Shilcrat et al., 1991).

Molecular Structure Analysis

The molecular structure of imidazo[2,1-b][1,3]thiazole derivatives is often elucidated using spectroscopic techniques like NMR, IR, and mass spectrometry, coupled with X-ray crystallography for precise structural determination. These studies help in understanding the conformation, configuration, and overall molecular geometry, which are crucial for predicting the reactivity and interaction of these molecules with biological targets (Shilcrat et al., 1991).

Chemical Reactions and Properties

The chemical reactivity of "5-({[(3,4-Dichlorobenzoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole" and its analogs encompasses a wide range of reactions, including nucleophilic substitutions and ring transformations. For instance, the treatment of certain imidazo[2,1-b]thiazole derivatives with dilute hydrochloric acid can lead to novel ring transformation reactions, highlighting the versatility and reactivity of these compounds (Spinelli et al., 1992).

Applications De Recherche Scientifique

Synthesis and Structural Properties

The chemical 5-({[(3,4-Dichlorobenzoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole belongs to the category of thiazole and imidazole derivatives, known for their wide range of biological activities and importance in medicinal chemistry. Thiazoles, being five-membered heterocyclic compounds, have been extensively researched, and methods for their synthesis have been developed over the decades. Recent studies have focused on novel thiazole derivatives, exploring their potential as antioxidants, analgesics, anti-inflammatories, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, antitumor, and cytotoxic drugs. Specifically, the thiazole ring, as a part of diverse therapeutic agents, has been a significant nucleus in the development of compounds with therapeutic versatility, indicating its critical role in the field of drug discovery and pharmaceutical research (Leoni et al., 2014; Leoni et al., 2014).

Pharmacological and Biological Activities

Derivatives of imidazo[2,1-b]thiazole, including the chemical , have demonstrated a wide range of pharmacological activities. The versatility of the imidazo[2,1-b]thiazole moiety, as part of many therapeutic agents, underlines its significance in medicinal chemistry. Systematic reviews have highlighted the therapeutic potential of imidazo[2,1-b]thiazole derivatives, encompassing various pharmacological activities. These compounds have been the subject of extensive research, aiming at developing new molecules that exhibit these diverse activities, thereby contributing significantly to the field of medicinal chemistry (Shareef et al., 2019).

Chemical and Biological Properties of Related Compounds

Other studies have systematically reviewed the chemical and biological properties of related compounds, such as 4-phosphorylated derivatives of 1,3-azoles. These compounds have shown a range of activities, including insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, neurodegenerative, and other types. The systematic study of these derivatives has revealed that at least one fragment of the 1,3-azole ring is part of a wide range of simple and complex natural molecules and synthetic drugs, indicating the importance of these structures in the development of new therapeutic agents (Abdurakhmanova et al., 2018).

Propriétés

IUPAC Name |

[(E)-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino] 3,4-dichlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11Cl2N3O2S/c20-14-7-6-13(10-15(14)21)18(25)26-22-11-16-17(12-4-2-1-3-5-12)23-19-24(16)8-9-27-19/h1-11H/b22-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWZCOAZDTCAAEZ-SSDVNMTOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=NOC(=O)C4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)/C=N/OC(=O)C4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-({[(3,4-Dichlorobenzoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

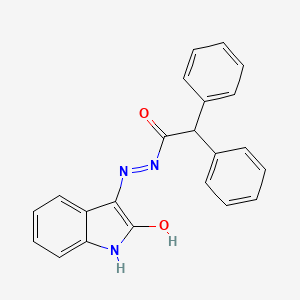

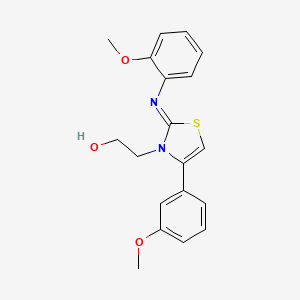

![3-{[2-(3-chlorophenyl)-2-oxoethyl]thio}-7-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2498849.png)

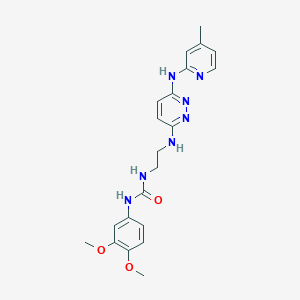

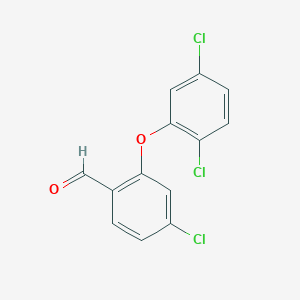

![N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2498850.png)

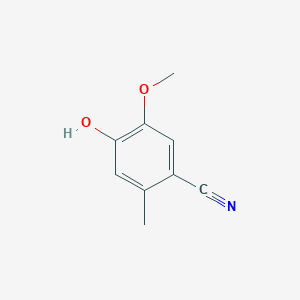

![Ethyl 2-[4-(cyclopropylmethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate](/img/structure/B2498865.png)

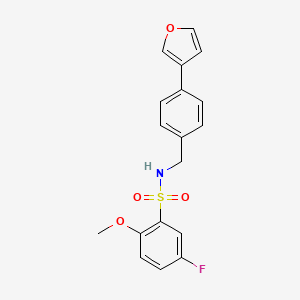

![2-[furan-2-ylmethyl-[(E)-2-phenylethenyl]sulfonylamino]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2498868.png)

![N-[(1S,2S)-2-(Difluoromethyl)cyclopropyl]prop-2-enamide](/img/structure/B2498869.png)